![molecular formula C13H9ClN2 B7637795 8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
8-Chloro-3-phenylimidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-3-phenylimidazo[1,2-a]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat, poultry, and fish at high temperatures. It is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including breast, prostate, and colon cancer. PhIP is also used in scientific research to study the mechanisms of cancer development and to test new cancer therapies.
Mechanism of Action
8-Chloro-3-phenylimidazo[1,2-a]pyridine is metabolized by cytochrome P450 enzymes to form several reactive intermediates, including N-hydroxy-8-Chloro-3-phenylimidazo[1,2-a]pyridine and 8-Chloro-3-phenylimidazo[1,2-a]pyridine-N2-guanine adducts. These intermediates can bind to DNA and cause mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce tumors in several organs, including the colon, liver, and mammary gland. It can also cause DNA damage and mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine can also affect the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
8-Chloro-3-phenylimidazo[1,2-a]pyridine is a potent mutagen that can cause DNA damage and mutations, making it a useful tool for studying the mechanisms of cancer development. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. However, 8-Chloro-3-phenylimidazo[1,2-a]pyridine has several limitations for lab experiments, including its low solubility in water and its potential toxicity to cells and animals.
Future Directions
There are several future directions for research on 8-Chloro-3-phenylimidazo[1,2-a]pyridine, including the development of new cancer therapies that target its mechanisms of action. Researchers are also investigating the role of 8-Chloro-3-phenylimidazo[1,2-a]pyridine in the development of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the effects of dietary interventions on 8-Chloro-3-phenylimidazo[1,2-a]pyridine metabolism and cancer risk. Finally, researchers are exploring the use of 8-Chloro-3-phenylimidazo[1,2-a]pyridine as a biomarker for cancer risk and as a tool for cancer diagnosis and treatment.
Synthesis Methods
8-Chloro-3-phenylimidazo[1,2-a]pyridine can be synthesized by the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (8-Chloro-3-phenylimidazo[1,2-a]pyridine-NH2) with chloroacetyl chloride in the presence of a base. The reaction yields 8-Chloro-3-phenylimidazo[1,2-a]pyridine as a yellow crystalline solid with a melting point of 239-240°C.
Scientific Research Applications
8-Chloro-3-phenylimidazo[1,2-a]pyridine is widely used in scientific research to study the mechanisms of cancer development and to test new cancer therapies. It is a potent mutagen that can cause DNA damage and mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce tumors in several animal models, including rats, mice, and monkeys. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
properties
IUPAC Name |
8-chloro-3-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-7-4-8-16-12(9-15-13(11)16)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRTLPLUXISMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-phenylimidazo[1,2-a]pyridine |
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